molecular formula C17H14F3N3 B2700805 6-Phenyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 338749-58-9

6-Phenyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile

Katalognummer: B2700805
CAS-Nummer: 338749-58-9
Molekulargewicht: 317.315
InChI-Schlüssel: UHZYIQXJWPLGNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C17H14F3N3 and its molecular weight is 317.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-Phenyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to a class of nicotine derivatives, characterized by the presence of a pyrrolidine ring and a trifluoromethyl group. Its synthesis involves several steps, typically starting from nicotine or its derivatives, which are modified to introduce the phenyl and trifluoromethyl functionalities. The synthetic pathways often leverage various chemical reactions including alkylation and acylation techniques to achieve the desired molecular structure.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit the growth of human tumor cell lines. One notable compound demonstrated potent growth inhibition by inducing apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .

CompoundGrowth Inhibition ActivityMechanism
Compound AHighInduces apoptosis via caspase activation
Compound BModerateCell cycle arrest in G2/M phase

Neuropharmacological Effects

The compound also interacts with various neurotransmitter systems. It has been evaluated for its affinity towards nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive processes and neuroprotection. The binding affinity studies reveal that modifications in the molecular structure significantly affect receptor interaction and subsequent biological activity .

Receptor TypeBinding Affinity (Ki µM)
α4β2 nAChR0.023
DATN.E
SERTN.E

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptotic Pathways : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Receptor Modulation : Its interaction with nAChRs suggests potential cognitive-enhancing effects, which may be beneficial in treating neurodegenerative diseases .
  • Inhibition of Tumor Growth : The ability to induce cell cycle arrest and apoptosis positions this compound as a candidate for further development in cancer therapeutics .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Cancer Cell Lines : A series of nicotine derivatives were tested against various cancer cell lines, revealing that modifications similar to those found in this compound led to enhanced cytotoxicity and selectivity towards tumor cells over normal cells .
  • Neuroprotective Effects : In animal models, compounds with similar structures have shown promise in enhancing cognitive function and protecting against neurodegeneration, indicating a potential therapeutic role in conditions like Alzheimer's disease .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The pharmacological potential of 6-Phenyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile has been explored in several studies, highlighting its interactions with biological targets:

  • Inhibition of Enzymes : This compound has shown promising results as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme implicated in cardiovascular diseases. Molecular docking studies have indicated that it binds effectively to the active site of Lp-PLA2, suggesting its potential use in cardiovascular therapeutics .
  • Anticancer Activity : The compound's structural similarity to other nicotinonitrile derivatives, which have demonstrated anticancer properties, suggests that it may also possess similar activities. Research indicates that derivatives in this class can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological effects:

  • Molecular Modifications : Variations in the phenyl and pyrrolidine moieties have been shown to influence the compound's bioactivity. For instance, substituents on the phenyl ring can modulate potency and selectivity against specific biological targets .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity:

  • Synthetic Pathways : Various synthetic routes have been documented, emphasizing the importance of reaction conditions and reagents in achieving desired properties. The use of trifluoromethyl groups is particularly noted for enhancing lipophilicity and bioavailability .

Toxicological Studies

Before advancing to clinical applications, thorough toxicological evaluations are essential:

  • Safety Profiles : Initial studies have indicated a favorable safety profile for this compound, with low cytotoxicity observed in vitro against non-cancerous cell lines. However, further investigations are necessary to fully understand its safety and potential side effects in vivo .

Case Studies

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Cardiovascular DiseaseSignificant inhibition of Lp-PLA2 activity, suggesting potential therapeutic application in cardiovascular disorders.
Cancer TherapyDemonstrated anticancer effects in vitro against multiple cancer cell lines; further optimization needed for clinical relevance.
ToxicologyLow cytotoxicity observed; further studies required to assess long-term safety.

Eigenschaften

IUPAC Name

6-phenyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3/c18-17(19,20)14-10-15(12-6-2-1-3-7-12)22-16(13(14)11-21)23-8-4-5-9-23/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZYIQXJWPLGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.